molecular formula C18H15FN2O2 B2496428 Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207031-81-9

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2496428
CAS No.: 1207031-81-9
M. Wt: 310.328
InChI Key: VGILGSWLRIMULL-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a fluorine atom at the 8th position, an amino group substituted with a 4-methylphenyl group at the 4th position, and a carboxylate ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Amination: The amino group substituted with a 4-methylphenyl group can be introduced through nucleophilic aromatic substitution.

    Esterification: The carboxylate ester group is typically introduced through esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at specific positions on the quinoline core.

Scientific Research Applications

Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to its interaction with biological targets, such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study the mechanisms of various biological processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 8-bromo-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 8-iodo-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This can enhance its biological activity and make it a more potent compound for specific applications.

Properties

IUPAC Name

methyl 8-fluoro-4-(4-methylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-6-8-12(9-7-11)20-15-10-16(18(22)23-2)21-17-13(15)4-3-5-14(17)19/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGILGSWLRIMULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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